molecular formula C16H11NO6S B277367 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid

2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid

Cat. No. B277367
M. Wt: 345.3 g/mol
InChI Key: OJIRAJFTKIJEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years for its potential applications in scientific research. DASA-58 is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.

Mechanism of Action

2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid inhibits PKD by binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of downstream substrates. PKD is involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which play a crucial role in cell proliferation, survival, and migration. By inhibiting PKD, 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid can modulate these pathways and alter cellular processes.
Biochemical and Physiological Effects:
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration. These effects are likely due to the inhibition of PKD and the modulation of downstream signaling pathways. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has several advantages for use in lab experiments, including its high potency and selectivity for PKD, its ability to penetrate cell membranes, and its low toxicity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the use of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer, diabetes, and cardiovascular disease. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has also been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid and to identify potential drug interactions.

Synthesis Methods

The synthesis of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of anthranilic acid with phthalic anhydride to produce 9,10-dioxoanthracene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with the amine sulfonamide to produce 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid.

Scientific Research Applications

2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been shown to be a potent inhibitor of PKD, which makes it a valuable tool for studying the role of PKD in various cellular processes. PKD has been implicated in the regulation of cell proliferation, survival, and migration, as well as in the development of various diseases, including cancer, diabetes, and cardiovascular disease. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been used in several studies to investigate the role of PKD in these processes and to identify potential therapeutic targets for the treatment of these diseases.

properties

Molecular Formula

C16H11NO6S

Molecular Weight

345.3 g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-1-yl)sulfonylamino]acetic acid

InChI

InChI=1S/C16H11NO6S/c18-13(19)8-17-24(22,23)12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7,17H,8H2,(H,18,19)

InChI Key

OJIRAJFTKIJEMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.